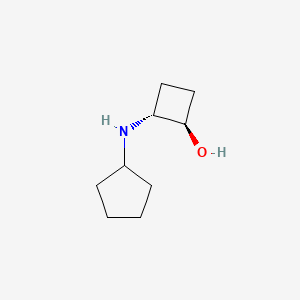

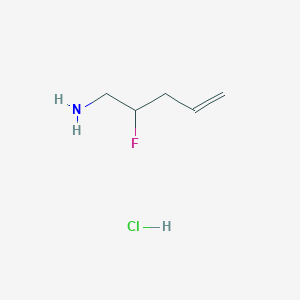

2-Fluoropent-4-en-1-amine hydrochloride

Descripción general

Descripción

2-Fluoropent-4-en-1-amine hydrochloride (FPH) is a small molecule that has been used in a wide range of scientific research applications. It is a chiral amine, which means it has two different forms that are mirror images of each other. FPH has been used in a variety of laboratory experiments, including in the synthesis of other compounds, as a catalyst, and as a reagent. It is also used in biochemical and physiological studies, as it has been shown to have a variety of effects on cells and tissues.

Aplicaciones Científicas De Investigación

Fluorescence Probing and Detection

2-Fluoropent-4-en-1-amine hydrochloride: is utilized in fluorescence-based assays for the detection and quantitation of amines. It reacts with reagents like fluorescamine to form fluorescent derivatives, which are instrumental in analyzing low molecular weight amines. This application is crucial in biochemistry for detecting proteins in gels and analyzing amino acids via techniques like TLC, HPLC, and capillary electrophoresis .

Chiral Separation Techniques

The compound has applications in chiral separation processes. It can be labeled with fluorescamine and separated using capillary electrophoresis in the presence of hydroxypropyl-β-cyclodextrin. This method is particularly optimized for extraterrestrial exploration, such as analyzing amino acids on Mars .

Green Synthesis of Metallic Nanoparticles

In the field of green chemistry, 2-Fluoropent-4-en-1-amine hydrochloride can be involved in the synthesis of metallic nanoparticles. This process is environmentally friendly and utilizes biological entities or their derivatives, like chitosan, to reduce metal ions to nanoparticles .

Biocatalysis Support

The compound can be used to modify biopolymers like chitosan, which then act as supports for biocatalysts. These modified biopolymers enhance the stability and efficiency of enzymes used in various catalytic reactions .

Drug Delivery Systems

Due to its reactive amine group, 2-Fluoropent-4-en-1-amine hydrochloride can be conjugated to polymers to develop drug delivery systems. The compound can be used to modify the surface of drug carriers, improving their interaction with biological targets .

Analytical Chemistry

In analytical chemistry, the compound’s amine group can react with various analytical reagents, enabling the sensitive detection of other functional groups like carboxylic acids, thiols, and cyanide. This makes it a versatile reagent in chemical analysis .

Protein Concentration Determination

The compound can be used in protocols to determine protein concentrations in solutions. Its reaction with specific reagents results in a fluorescent product proportional to the amount of protein present, allowing for accurate quantification .

Extraterrestrial Exploration

Lastly, the optimized procedures using 2-Fluoropent-4-en-1-amine hydrochloride for amino acid analysis are designed for use in space exploration. The sensitivity and resolution of these methods are crucial for missions that aim to detect life or organic compounds on other planets .

Propiedades

IUPAC Name |

2-fluoropent-4-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c1-2-3-5(6)4-7;/h2,5H,1,3-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOHYKMZBUDSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoropent-4-en-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-{[(3-{[1-(tert-butoxycarbonyl)-4-piperidinyl]methoxy}propanoyl)oxy]methyl}-1-piperidinecarboxylate](/img/structure/B1484542.png)

![trans-2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484550.png)

![Methyl 4-{[(4-phenyl-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1484553.png)

![N-(2-{1-[3-(Trifluoromethyl)benzyl]-1H-benzimidazol-2-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B1484554.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid amide](/img/structure/B1484555.png)

![Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1484560.png)